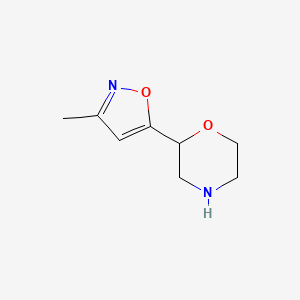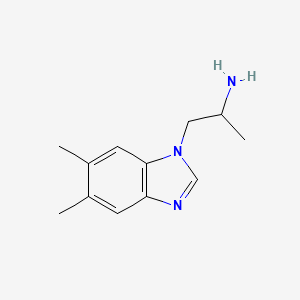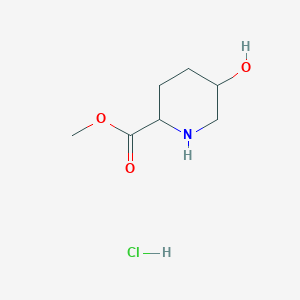![molecular formula C10H9ClF2N2S B15309309 4-[Difluoro(phenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B15309309.png)
4-[Difluoro(phenyl)methyl]-1,3-thiazol-2-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride is a chemical compound with significant potential in various scientific fields. Its unique structure, which includes a difluoromethyl group attached to a phenyl ring and a thiazole moiety, makes it an interesting subject for research and application in chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride typically involves the reaction of difluoromethylated phenyl derivatives with thiazole intermediates. One common method includes the use of difluoromethylation reagents to introduce the difluoromethyl group onto the phenyl ring, followed by coupling with a thiazole derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl oxides, while reduction can produce difluoromethylated phenyl amines .
Aplicaciones Científicas De Investigación
4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent in drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s stability and reactivity, allowing it to bind effectively to target proteins and enzymes. This binding can modulate biological processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethylated phenyl derivatives and thiazole-based compounds. Examples include:
- 4-[trifluoro(phenyl)methyl]-1,3-thiazol-2-amine
- 4-[difluoro(phenyl)methyl]-1,3-oxazole-2-amine .
Uniqueness
4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine hydrochloride is unique due to its specific combination of a difluoromethyl group and a thiazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H9ClF2N2S |
|---|---|
Peso molecular |
262.71 g/mol |
Nombre IUPAC |
4-[difluoro(phenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C10H8F2N2S.ClH/c11-10(12,7-4-2-1-3-5-7)8-6-15-9(13)14-8;/h1-6H,(H2,13,14);1H |
Clave InChI |
XTWDRRJAQVLVNC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CSC(=N2)N)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B15309241.png)
![(1S,6R)-2-Azabicyclo[4.2.0]octane](/img/structure/B15309251.png)
![4-(Imidazo[1,2-a]pyridin-2-yl)pyrrolidin-2-one](/img/structure/B15309266.png)
![Methyl 3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B15309268.png)
![7-Methoxy-4-azaspiro[2.5]octane](/img/structure/B15309269.png)

![({2-Azabicyclo[2.1.1]hexan-1-yl}methyl)dimethylamine](/img/structure/B15309279.png)


